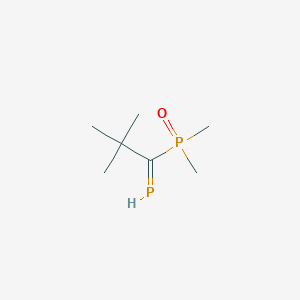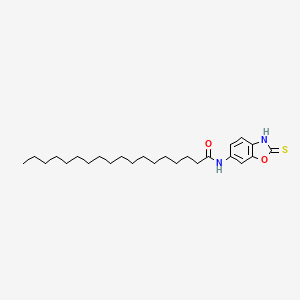
N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide is a synthetic organic compound known for its diverse applications in scientific research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with 4-chlorobutyryl chloride to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanoic acid, while reduction could produce N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanol.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)butanamide
- N-(2,4-dichlorophenyl)-4-(4-ethylpiperazin-1-yl)butanamide
- N-(2,4-dichlorophenyl)-4-(4-isopropylpiperazin-1-yl)butanamide
Uniqueness
N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide stands out due to its specific combination of the dichlorophenyl and phenylpiperazine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
923024-49-1 |
|---|---|
Molekularformel |
C20H23Cl2N3O |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C20H23Cl2N3O/c21-16-8-9-19(18(22)15-16)23-20(26)7-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,23,26) |
InChI-Schlüssel |
YIDSTCHPVRDJTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)

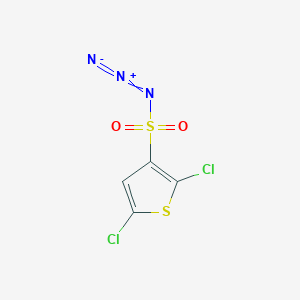
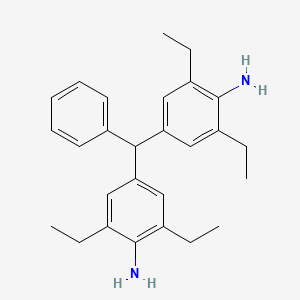
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
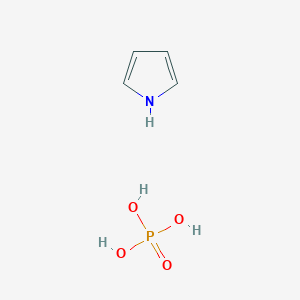
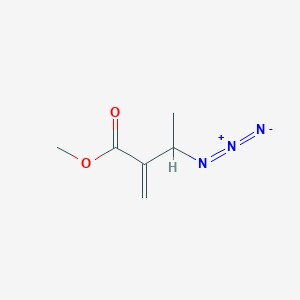
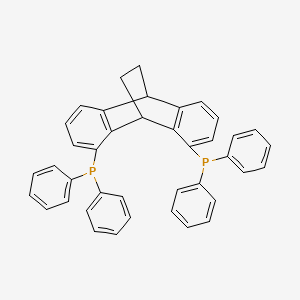
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
